molecular formula C33H28ClN3O2S B452269 N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B452269
M. Wt: 566.1g/mol
InChI Key: ANHMPNFCDBXRQO-UHFFFAOYSA-N
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Description

N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a benzothiophene moiety, and a chlorophenyl group. Its intricate molecular architecture suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzothiophene moiety and the chlorophenyl group. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Benzothiophene Moiety: This step may involve cyclization reactions using sulfur-containing reagents.

    Attachment of the Chlorophenyl Group: This can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: This compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. Its structure suggests that it could bind to these targets through a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and shares some structural similarities with the quinoline core.

    Cetylpyridinium chloride and domiphen bromide: These compounds have been identified as potentiators of colistin activity and share some functional group similarities.

Uniqueness

N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific combination of a quinoline core, benzothiophene moiety, and chlorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C33H28ClN3O2S

Molecular Weight

566.1g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C33H28ClN3O2S/c1-19-11-12-21(17-20(19)2)28-18-26(24-7-3-5-9-27(24)36-28)31(38)37-33-30(25-8-4-6-10-29(25)40-33)32(39)35-23-15-13-22(34)14-16-23/h3,5,7,9,11-18H,4,6,8,10H2,1-2H3,(H,35,39)(H,37,38)

InChI Key

ANHMPNFCDBXRQO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)NC6=CC=C(C=C6)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)NC6=CC=C(C=C6)Cl)C

Origin of Product

United States

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